

# Application Notes and Protocols: FluoroBora I for Flow Cytometry

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## Compound of Interest

Compound Name: FluoroBora I

Cat. No.: B148825

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## Introduction

**FluoroBora I** is a novel green-fluorescent probe designed for the sensitive detection of intracellular peroxynitrite (ONOO<sup>-</sup>) in living cells using flow cytometry. This boronate-based probe offers high specificity and photostability, making it an ideal tool for researchers and scientists in various fields, including immunology, neuroscience, and cancer biology, as well as for professionals in drug development. Upon reaction with peroxynitrite, **FluoroBora I** undergoes an oxidative dearomatization reaction, leading to a significant increase in its fluorescence intensity. This allows for the quantitative measurement of peroxynitrite levels in individual cells within a heterogeneous population.

## Key Features:

- **High Specificity:** Selective reaction with peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- **Bright Green Fluorescence:** Compatible with standard flow cytometer configurations (e.g., 488 nm excitation and FITC emission filter).
- **Live-Cell Compatible:** Enables the analysis of peroxynitrite production in viable cells.
- **Quantitative Analysis:** The fluorescence intensity of **FluoroBora I** directly correlates with the intracellular concentration of peroxynitrite.

## Quantitative Data Summary

The following tables summarize the key photophysical properties of **FluoroBora I** and its performance in flow cytometry applications.

Table 1: Photophysical Properties of **FluoroBora I**

Property	Value
Excitation Wavelength (Max)	490 nm
Emission Wavelength (Max)	525 nm
Quantum Yield (in PBS)	> 0.5 (post-reaction with ONOO <sup>-</sup> )
Molar Extinction Coefficient	~50,000 M <sup>-1</sup> cm <sup>-1</sup>
Recommended Laser Line	488 nm (Blue Laser)
Recommended Emission Filter	530/30 nm (FITC/GFP channel)

Table 2: Performance in Flow Cytometry

Parameter	Jurkat Cells + SIN-1 (ONOO <sup>-</sup> Donor)	Control Jurkat Cells
Median Fluorescence Intensity (MFI)	8500	200
Staining Index	42.5	N/A
% Positive Cells	> 95%	< 2%

## Experimental Protocols

### 1. Reagent Preparation

- FluoroBora I** Stock Solution (10 mM): Dissolve 1 mg of **FluoroBora I** in 200 µL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.

- Cell Culture Medium: Use the appropriate complete cell culture medium for your cells of interest.
- Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 1% fetal bovine serum (FBS) and 0.1% sodium azide.

## 2. Cell Staining Protocol for Suspension Cells (e.g., Jurkat)

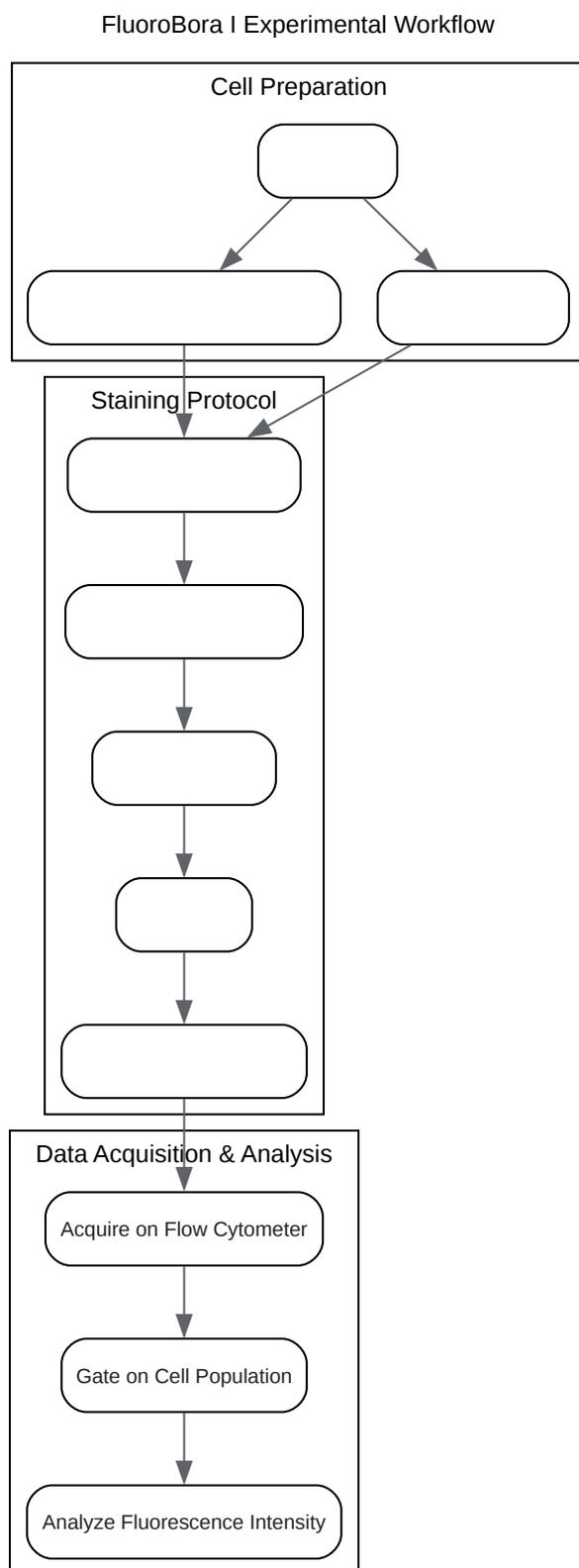
- Cell Preparation: Culture Jurkat cells to a density of 0.5 - 1 x 10<sup>6</sup> cells/mL.
- Induction of Peroxynitrite Production (Positive Control): Treat cells with a peroxynitrite donor, such as 1 mM SIN-1, for 1 hour at 37°C in complete culture medium. An untreated cell sample should be run in parallel as a negative control.
- Cell Harvest: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant.
- Washing: Resuspend the cell pellet in 1 mL of pre-warmed PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
- Staining: Resuspend the cell pellet in 1 mL of pre-warmed complete culture medium containing 5 µM **FluoroBora I**.
- Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
- Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
- Resuspension: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition: Proceed immediately to data acquisition on a flow cytometer.

## 3. Data Acquisition and Analysis

- Flow Cytometer Setup:
  - Use a 488 nm laser for excitation.

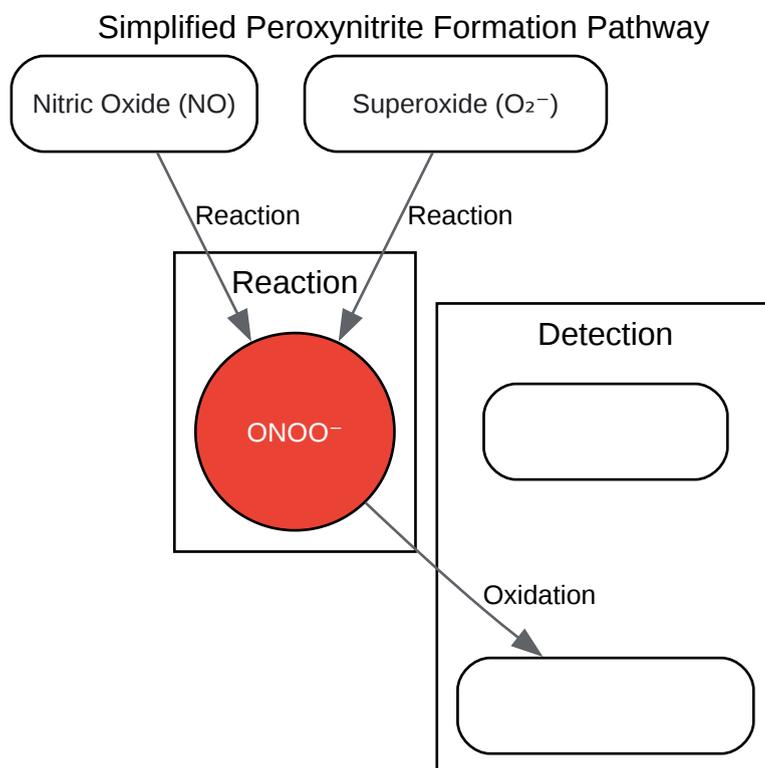
- Collect fluorescence emission using a 530/30 nm bandpass filter (or equivalent FITC/GFP channel).
- Set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the main cell population and exclude debris.
- For the unstained and negative control samples, adjust the voltage of the FITC channel so that the cell population is on-scale and shows low background fluorescence.
- Gating Strategy:
  - Create a FSC vs. SSC plot to identify the cell population of interest and gate out debris.
  - Create a histogram of the FITC channel for the gated population to visualize the fluorescence intensity of **FluoroBora I**.
- Data Analysis:
  - Calculate the Median Fluorescence Intensity (MFI) for both the control and treated samples.
  - Determine the percentage of **FluoroBora I**-positive cells by setting a gate based on the negative control population.

## Visualizations



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Caption: Experimental workflow for detecting intracellular peroxynitrite with **FluoroBora I**.



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Caption: Simplified pathway of peroxynitrite formation and its detection by **FluoroBora I**.

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